[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
Brand Name:
Vulcanchem
CAS No.:
18072-22-5
VCID:
VC0101562
InChI:
InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1
SMILES:
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
Molecular Formula:
C27H26F14O4
Molecular Weight:
680.5 g/mol
[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
CAS No.: 18072-22-5
Main Products
VCID: VC0101562
Molecular Formula: C27H26F14O4
Molecular Weight: 680.5 g/mol
CAS No. | 18072-22-5 |
---|---|
Product Name | [(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
Molecular Formula | C27H26F14O4 |
Molecular Weight | 680.5 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
Standard InChI | InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
Standard InChIKey | HKIHHWPHLDBSRM-GQDVPIKJSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES | CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
PubChem Compound | 22297133 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume